(E)-2-Cyano-3-(7-methylimidazo[1,2-a]pyridin-3-yl)-N-(3-propan-2-yloxypropyl)prop-2-enamide
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Description
Imidazo[1,2-a]pyridine is a fused bicyclic heterocycle that has received significant attention in the synthetic chemistry community . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
Imidazo[1,2-a]pyridine can be synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis .Molecular Structure Analysis
The imidazo[1,2-a]pyridine moiety is a fused bicyclic 5–6 heterocycle . It is also useful in material science because of its structural character .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridine involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Future Directions
Properties
IUPAC Name |
(E)-2-cyano-3-(7-methylimidazo[1,2-a]pyridin-3-yl)-N-(3-propan-2-yloxypropyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13(2)24-8-4-6-20-18(23)15(11-19)10-16-12-21-17-9-14(3)5-7-22(16)17/h5,7,9-10,12-13H,4,6,8H2,1-3H3,(H,20,23)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNSCGRXJDCYLG-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1)C=C(C#N)C(=O)NCCCOC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC=C(N2C=C1)/C=C(\C#N)/C(=O)NCCCOC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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